Cas no 1116-24-1 (N,N-Dipropylacetamide)
N,N-Dipropylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N,N-dipropyl-
- N,N-DIPROPYLACETAMIDE
- N.N-Dipropylacetamide
- Acetamide,N,N-dipropyl
- Acetyl-dipropylamin
- di-n-propyl acetamide
- EINECS 214-234-8
- Essigsaeure-dipropylamid
- N,N-di-n-propylacetamide
- N,N-Dipropyl-acetamid
- N,N-dipropyl-acetamide
- BAA11624
- AKOS003887480
- FT-0676011
- InChI=1/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H
- Acetamide, N,N-dipropyl-
- DTXSID1061499
- NN-Dipropylacetamide
- MFCD00051358
- 1116-24-1
- SCHEMBL483128
- UNII-9Z4SJX5GW1
- 9Z4SJX5GW1
- NS00023577
- AI3-15236
- N,N-Dipropylacetamide
-
- MDL: MFCD00051358
- Inchi: 1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3
- InChI Key: IFTIBNDWGNYRLS-UHFFFAOYSA-N
- SMILES: O=C(C)N(CCC)CCC
Computed Properties
- Exact Mass: 143.13100
- Monoisotopic Mass: 143.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.89
- Boiling Point: 87 °C (6 mmHg)
- Flash Point: 88 °C
- Refractive Index: 1.4425-1.4445
- PSA: 20.31000
- LogP: 1.65490
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
- Solubility: Not determined
N,N-Dipropylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 34
- Safety Instruction: 28A-26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Dipropylacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N-Dipropylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N178220-2.5g |
N,N-Dipropylacetamide |
1116-24-1 | 2.5g |
$ 110.00 | 2022-06-03 | ||
| TRC | N178220-5g |
N,N-Dipropylacetamide |
1116-24-1 | 5g |
$ 185.00 | 2022-06-03 | ||
| 1PlusChem | 1P008T6T-10g |
N,N-DIPROPYLACETAMIDE |
1116-24-1 | 10g |
$127.00 | 2023-12-26 | ||
| 1PlusChem | 1P008T6T-50g |
N,N-DIPROPYLACETAMIDE |
1116-24-1 | 50g |
$390.00 | 2023-12-26 | ||
| A2B Chem LLC | AE10277-1g |
N,N-DIPROPYLACETAMIDE |
1116-24-1 | 1g |
$12.00 | 2024-04-20 | ||
| A2B Chem LLC | AE10277-5g |
N,N-DIPROPYLACETAMIDE |
1116-24-1 | 5g |
$36.00 | 2024-04-20 | ||
| A2B Chem LLC | AE10277-25g |
N,N-DIPROPYLACETAMIDE |
1116-24-1 | 25g |
$136.00 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1812977-10g |
N,N-Dipropylacetamide |
1116-24-1 | 98% | 10g |
¥3988.00 | 2024-08-09 |
N,N-Dipropylacetamide Related Literature
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Nicola Margiotta,Nunzio Denora,Sara Piccinonna,Valentino Laquintana,Francesco Massimo Lasorsa,Massimo Franco,Giovanni Natile Dalton Trans. 2014 43 16252
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2. Solvated electrons and electron–cation aggregates in N,N-diethylacetamide, N,N-dipropylacetamide, N,N-dimethylpropanamide, tetramethylurea, and tetraethylureaSarah C. Guy,Peter P. Edwards,G. Arthur Salmon J. Chem. Soc. Chem. Commun. 1982 1257
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3. NN-diethylacetamide, NN-dipropylacetamide, NN-dimethylpropanamide, tetramethylurea, and tetraethylurea: solvents for alkali metalsClifton A. Young,Robert R. Dewald J. Chem. Soc. Chem. Commun. 1977 188
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E. Fanizza,R. M. Iacobazzi,V. Laquintana,G. Valente,G. Caliandro,M. Striccoli,A. Agostiano,A. Cutrignelli,A. Lopedota,M. L. Curri,M. Franco,N. Depalo,N. Denora Nanoscale 2016 8 3350
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E. Fanizza,R. M. Iacobazzi,V. Laquintana,G. Valente,G. Caliandro,M. Striccoli,A. Agostiano,A. Cutrignelli,A. Lopedota,M. L. Curri,M. Franco,N. Depalo,N. Denora Nanoscale 2016 8 3350
Additional information on N,N-Dipropylacetamide
N,N-Dipropylacetamide (CAS No. 1116-24-1): An Overview of Its Properties, Applications, and Recent Research
N,N-Dipropylacetamide (CAS No. 1116-24-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as DPA, is characterized by its unique chemical structure and diverse applications. In this comprehensive overview, we will delve into the properties, synthesis methods, applications, and recent research developments surrounding N,N-Dipropylacetamide.
Chemical Structure and Properties
N,N-Dipropylacetamide is an amide derivative of acetamide, with the molecular formula C7H15NO. The compound features a central acetamide group flanked by two propyl groups, which contribute to its distinct chemical and physical properties. DPA is a colorless liquid at room temperature with a boiling point of approximately 208°C and a melting point of -35°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone.
The chemical structure of N,N-Dipropylacetamide imparts it with several important characteristics. The amide functional group provides the compound with high stability and resistance to hydrolysis under neutral conditions. Additionally, the presence of the propyl groups enhances its lipophilicity, making it an excellent candidate for various applications in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of N,N-Dipropylacetamide can be achieved through several well-established methods. One common approach involves the reaction of acetic acid with dipropylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds via an acylation mechanism, resulting in the formation of the desired amide product.
Another method involves the reaction of acetyl chloride with dipropylamine. This approach is more straightforward but requires careful control of reaction conditions to avoid side reactions and ensure high yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems to enhance efficiency and reduce waste.
Applications in Pharmaceuticals and Materials Science
N,N-Dipropylacetamide has found numerous applications in the pharmaceutical industry due to its unique properties. One notable application is its use as a solvent in drug formulation processes. The high solubility and stability of DPA make it an excellent choice for dissolving active pharmaceutical ingredients (APIs) that are poorly soluble in water or other conventional solvents. This property is particularly valuable in the development of oral and parenteral drug formulations.
In addition to its role as a solvent, N,N-Dipropylacetamide has been explored for its potential therapeutic properties. Recent studies have investigated its use as a prodrug carrier, where it can be conjugated to various drugs to improve their pharmacokinetic profiles. For example, research has shown that conjugating certain anticancer drugs with DPA can enhance their cellular uptake and efficacy while reducing systemic toxicity.
Beyond pharmaceuticals, N,N-Dipropylacetamide has also found applications in materials science. Its high boiling point and low volatility make it suitable for use as a plasticizer in polymer formulations. Additionally, the compound's lipophilic nature allows it to be used as a surfactant or emulsifier in various industrial processes.
Recent Research Developments
The ongoing research on N,N-Dipropylacetamide continues to uncover new possibilities for its use across multiple fields. One area of significant interest is its potential as a green solvent in sustainable chemical processes. Recent studies have demonstrated that DPA can serve as an effective alternative to traditional organic solvents in various catalytic reactions, offering improved environmental compatibility without compromising reaction efficiency.
In the realm of drug delivery systems, researchers have explored the use of N,N-Dipropylacetamide-based nanoparticles for targeted drug delivery. These nanoparticles can encapsulate drugs and release them at specific sites within the body, enhancing therapeutic efficacy while minimizing side effects. For instance, studies have shown that nanoparticles formulated with DPA strong>-based polymers can effectively deliver anticancer drugs to tumor sites with high precision.
Furthermore, the unique properties of < strong>N,N-Dipropylacetamide< / strong > have led to its investigation as a potential component in advanced materials such as hydrogels and coatings. These materials exhibit enhanced mechanical properties and stability due to the presence of DPA< / strong > , making them suitable for applications ranging from biomedical devices to protective coatings. p > article > response >
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